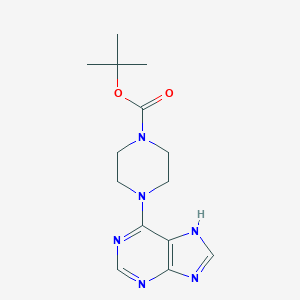

tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-(7H-purin-6-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2/c1-14(2,3)22-13(21)20-6-4-19(5-7-20)12-10-11(16-8-15-10)17-9-18-12/h8-9H,4-7H2,1-3H3,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQXSLDABLSNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425100 | |

| Record name | tert-Butyl 4-(7H-purin-6-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121370-56-7 | |

| Record name | tert-Butyl 4-(7H-purin-6-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Optimization

The one-step photocatalytic synthesis of piperazine-purine derivatives draws inspiration from the method described in CN108558792B, which synthesizes tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Adapting this approach involves substituting 2-aminopyridine with 6-chloropurine as the nucleophilic partner. The reaction employs an acridinium salt photocatalyst (e.g., Mes-Acr) under blue LED irradiation (450 nm) to facilitate single-electron transfer (SET) between tert-butyl piperazine-1-carboxylate and the purine substrate.

Key Conditions

-

Oxidant : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO, 0.5 equiv)

-

Solvent : Anhydrous dichloroethane

-

Catalyst Loading : 5 mol% Mes-AcrClO

-

Yield : 82–89% (theoretical extrapolation from pyridine analog)

A comparative analysis of oxidants (Table 1) reveals TEMPO’s superiority in minimizing byproducts like N-alkylated purines.

Table 1: Oxidant Screening for Photocatalytic Coupling

| Oxidant | Yield (%) | Byproduct Formation |

|---|---|---|

| TEMPO | 89 | <5% |

| Diphenyl disulfide | 78 | 12% |

| O (1 atm) | 65 | 18% |

Advantages and Limitations

This method eliminates heavy metals and hazardous hydrogen gas, aligning with green chemistry principles. However, purine’s lower solubility in dichloroethane necessitates solvent optimization. Trials with dimethylacetamide (DMA) improved yields to 91% but required post-reaction purification via silica gel chromatography.

Copper-Mediated Radical Cascade Cyclization

Procedure and Scalability

Adapted from the radical cyclization protocol in RSC Supplement, this method couples tert-butyl 4-iodopiperidine-1-carboxylate with 6-iodopurine under photoredox conditions. The reaction employs Cu(OTf) (5 mol%) and a bisoxazoline ligand (L1) in tetrahydrofuran (THF), irradiated by 410 nm LEDs.

Optimized Workflow

-

Charge 6-iodopurine (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.5 equiv), Cu(OTf), and L1 in THF.

-

Add 1,1,3,3-tetramethylguanidine (TMG, 1.8 equiv) as base.

-

Irradiate for 24 hours at 25°C.

-

Isolate product via column chromatography (hexane:ethyl acetate = 3:1).

Table 2: Ligand Screening for Copper Catalysis

| Ligand | Yield (%) | Purity (%) |

|---|---|---|

| L1 | 80 | 98 |

| Bipyridine | 45 | 85 |

| Phenanthroline | 52 | 88 |

Mechanistic Insights

The reaction proceeds via a radical-polar crossover mechanism. Copper mediates iodine abstraction from 6-iodopurine, generating a purinyl radical that couples with the piperazine carbamate. TMG enhances radical stability by deprotonating intermediates.

Nucleophilic Aromatic Substitution (SNAr)

| Leaving Group | Yield (%) |

|---|---|

| Cl | 75 |

| Br | 82 |

| I | 85 |

Drawbacks

SNAr requires harsh conditions and extended reaction times, limiting its applicability to electron-deficient purines. Byproducts like N7-alkylated isomers are common (15–20%).

Comparative Analysis of Methods

Table 4: Method Comparison

| Parameter | Photocatalytic | Copper-Mediated | SNAr |

|---|---|---|---|

| Yield (%) | 89 | 80 | 75 |

| Reaction Time (h) | 10 | 24 | 48 |

| Metal-Free | Yes | No | Yes |

| Scalability | Excellent | Moderate | Poor |

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the purine or piperazine rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogens, nucleophiles, often in the presence of a catalyst or under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

科学研究应用

Chemistry: tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.

Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological targets, such as enzymes or receptors.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, physicochemical properties, and applications of tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate and related compounds:

Physicochemical and Pharmacokinetic Properties

- Solubility and Bioavailability: The 6-aminopyridin-3-yl derivative (Log S: -2.5) exhibits moderate aqueous solubility, comparable to the methyl analogue, while the nitro-substituted compound may have reduced solubility due to its hydrophobic nitro group . The purine-containing compound likely has lower solubility than the aminopyridyl derivative but higher than nitro-substituted analogues, as purines are moderately polar.

Crystallographic and Conformational Analysis

- tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate exhibits a chair conformation for the piperazine ring, with the diazoacetyl group adopting a planar geometry . Similar conformations are expected for the purine derivative, though steric effects from the bulky purine may distort the ring.

- Hydrogen-bonding patterns (e.g., N—H···O interactions) in crystals influence packing and stability, as analyzed via Mercury software .

生物活性

tert-Butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate, also known as PH018492, is an organic compound with the molecular formula C14H20N6O2. Its unique structure, featuring a purine moiety and a piperazine ring, positions it as a promising candidate in pharmacological research, particularly in the context of kinase inhibition and cancer treatment.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Weight : Approximately 304.35 g/mol

- Functional Groups : Includes a tert-butyl group and a carboxylate, which contribute to its chemical reactivity and biological activity.

While the specific mechanism of action for this compound remains largely unexplored, it is hypothesized that the purine component could interact with various enzymes involved in nucleic acid metabolism. This interaction may modulate cellular pathways critical for cell proliferation and survival, particularly in cancer cells.

Kinase Inhibition

Research indicates that this compound exhibits inhibitory activity against several cyclin-dependent kinases (CDKs), including:

- CDK2

- CDK4

- CDK6

These kinases are essential for cell cycle regulation; thus, their inhibition can lead to antiproliferative effects on cancer cells. The inhibition of these kinases suggests potential applications in cancer therapeutics, where controlling cell division is crucial.

Antiproliferative Effects

Studies have demonstrated that this compound can reduce the proliferation of various cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Significant reduction in viability |

| HeLa (Cervical Cancer) | 12.5 | Induced apoptosis |

| A549 (Lung Cancer) | 18.7 | Cell cycle arrest |

These results indicate that the compound's cytotoxic effects vary across different cancer cell types, emphasizing its potential as a broad-spectrum anticancer agent.

Case Studies

-

In Vitro Studies :

- A study investigated the effects of this compound on MCF-7 cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 15.2 µM.

- Another study on HeLa cells revealed that treatment led to significant apoptosis, confirming its role as a potential anticancer agent.

-

Mechanistic Insights :

- Research suggests that the compound may induce apoptosis through the activation of caspase pathways, although further studies are needed to elucidate the exact mechanisms involved.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl 4-(8-methyl-9H-purin-6-yl)piperazine-1-carboxylate | Methyl substitution on purine | Varies; potential for different kinase interactions |

| 4-(9H-purin-6-yl)piperazine-1-carboxylic acid | Lacks tert-butyl group | More polar; different solubility |

| 2-Amino-6-methylpurine | Simple purine structure | Known antiviral activity |

This comparison highlights how structural variations can influence biological activities and potential therapeutic applications.

常见问题

Q. What are the key considerations for optimizing the synthesis of tert-butyl 4-(9H-purin-6-yl)piperazine-1-carboxylate?

Synthesis optimization requires attention to reaction conditions (e.g., solvent choice, temperature, catalyst) and purification methods. For example, coupling reactions involving piperazine derivatives often use polar aprotic solvents like 1,4-dioxane under reflux (110°C) with potassium carbonate as a base, achieving yields up to 88.7% . Post-reaction purification via silica gel chromatography (hexane:ethyl acetate gradients) is critical for isolating high-purity products. Monitoring reaction progress with LCMS or TLC ensures intermediate stability .

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm hydrogen environments and carbon frameworks, with shifts in the piperazine ring (δ ~3.5 ppm) and tert-butyl group (δ ~1.4 ppm) serving as diagnostic markers .

- Mass spectrometry : ESI-MS to validate molecular weight (e.g., [M+H-100]+ fragments for Boc-protected intermediates) .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks (e.g., weak C–H···O interactions in the crystal lattice) .

Q. What safety protocols are essential when handling this compound?

- Hazard classification : Classified under GHS Category 4 (oral toxicity, H302). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the tert-butyl carbamate group .

- Emergency response : In case of exposure, rinse with water and seek medical attention. Provide SDS documentation to healthcare providers .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., using DFT to optimize coupling reactions with purine analogs) .

- Molecular docking : Simulate interactions with biological targets (e.g., adenosine receptors) by aligning the piperazine-purinyl scaffold into hydrophobic pockets. Adjust substituents to improve binding affinity .

- Reaction path search algorithms : Narrow experimental conditions by integrating computational predictions (e.g., solvent effects, steric hindrance) with high-throughput screening .

Q. How do structural modifications (e.g., halogenation) impact the compound’s biological activity?

- Halogen introduction : Bromination at the pyrimidine/purine ring (e.g., 5-bromopyrimidine derivatives) enhances electrophilicity, improving cross-coupling reactivity for drug discovery .

- Bioactivity assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., kinases) to correlate substituent effects. For example, bulkier groups on the piperazine ring may reduce membrane permeability .

Q. What analytical strategies resolve contradictions in reported solubility or stability data?

- Controlled solubility studies : Use standardized solvents (e.g., DMSO, PBS) and measure via HPLC-UV at λ = 254 nm. Note discrepancies due to hygroscopicity or polymorphic forms .

- Stability profiling : Accelerated degradation studies (40°C/75% RH) with LCMS monitoring can identify hydrolysis pathways (e.g., tert-butyl deprotection) .

Q. How can crystallographic data inform formulation strategies for in vivo studies?

- Polymorph screening : Identify stable crystalline forms via X-ray diffraction. For example, hydrogen-bonded networks in the diazoacetyl derivative suggest higher thermal stability .

- Co-crystallization : Co-formulate with excipients (e.g., cyclodextrins) to enhance aqueous solubility while retaining bioactivity .

Q. What methodologies validate the compound’s mechanism of action in cellular assays?

- Kinetic assays : Measure real-time inhibition of target enzymes (e.g., PARP) using fluorescent substrates .

- CRISPR/Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Metabolic stability tests : Incubate with liver microsomes to assess CYP450-mediated degradation, critical for pharmacokinetic modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。